molecular formula C9H9ClO2 B13747961 Phenol, 2-chloro-6-methyl-, acetate CAS No. 6341-98-6

Phenol, 2-chloro-6-methyl-, acetate

Cat. No.: B13747961
CAS No.: 6341-98-6
M. Wt: 184.62 g/mol
InChI Key: IRDNJGWKZWNWCV-UHFFFAOYSA-N
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Description

Phenol, 2-chloro-6-methyl-, acetate, also known as 2-chloro-6-methylphenyl acetate, is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-chloro-6-methyl-, acetate can be achieved through several methods. One common method involves the acetylation of 2-chloro-6-methylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-chloro-6-methyl-, acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with the reaction typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenols or ethers.

    Oxidation: Products include quinones or carboxylic acids.

    Reduction: Products include alcohols or hydrocarbons.

Scientific Research Applications

Phenol, 2-chloro-6-methyl-, acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-chloro-6-methyl-, acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloro-6-methylphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenol, 2-chloro-6-methyl-, acetate can be compared with other similar compounds, such as:

    2-Chloro-6-methylphenol: The parent compound without the acetate group.

    2-Chloro-4-methylphenol: A positional isomer with different substitution patterns.

    2-Methyl-6-chlorophenol: Another isomer with a different arrangement of substituents.

Uniqueness

The presence of both chloro and methyl groups in the ortho positions relative to the hydroxyl group imparts unique chemical properties to this compound

Properties

CAS No.

6341-98-6

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2-chloro-6-methylphenyl) acetate

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-8(10)9(6)12-7(2)11/h3-5H,1-2H3

InChI Key

IRDNJGWKZWNWCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(=O)C

Origin of Product

United States

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